Acetamide, N,N'-(methylenebis(2-chloro-4,1-phenylene))bis-
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Overview
Description
Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two acetamide groups linked by a methylene bridge to a bis(2-chloro-4,1-phenylene) moiety. Its molecular formula is C17H14Cl2N2O2, and it has a molecular weight of 349.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- typically involves the reaction of 2-chloro-4,1-phenylenediamine with formaldehyde and acetic anhydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions usually involve:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 2-chloro-4,1-phenylenediamine, formaldehyde, acetic anhydride
Reaction Conditions: Controlled temperature and pressure, use of solvents like ethanol
Purification: Crystallization or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Reduction can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Interfering with signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis-
- N,N’-[Methylenebis(2-chloro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)
- N,N’-[Methylenedi(2,1-phenylene)]bisacetamide
Uniqueness
Acetamide, N,N’-(methylenebis(2-chloro-4,1-phenylene))bis- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
91575-29-0 |
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Molecular Formula |
C17H16Cl2N2O2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
N-[4-[(4-acetamido-3-chlorophenyl)methyl]-2-chlorophenyl]acetamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-10(22)20-16-5-3-12(8-14(16)18)7-13-4-6-17(15(19)9-13)21-11(2)23/h3-6,8-9H,7H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
ULXWIWCUCFCRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C)Cl)Cl |
Origin of Product |
United States |
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